
1,25-Dihydroxy-19-norprevitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1alpha,25-dihydroxy-19-norprevitamin D3, also known as 1alpha,25-dihydroxy-19-norprecholecalciferol, is a synthetic analog of the natural hormone 1alpha,25-dihydroxyvitamin D3. This compound is part of the vitamin D family and plays a crucial role in calcium homeostasis and bone metabolism. It has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders .
Vorbereitungsmethoden
The synthesis of 1alpha,25-dihydroxy-19-norprevitamin D3 involves several steps, starting from readily available precursors. One common synthetic route begins with (-)-quinic acid, which undergoes a series of reactions to introduce the necessary functional groups and stereochemistry Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Oxidative Degradation of Cyclovitamins
An alternative route involves oxidative cleavage of 1α-hydroxycyclovitamin intermediates :
-
Diol Cleavage : Ozone or OsO₄ oxidizes 3,5-cyclovitamin to 10-oxo derivative.
-
Hydroboration : 9-BBN selectively adds to the less hindered face of olefin 16 , yielding 1α-hydroxy-3,5-cyclovitamin .
A-Ring Functionalization
-
2-Methylene Addition : Enhances VDR affinity by 17-fold compared to parent compound . Achieved via aldol condensation with formaldehyde .
-
2α-Methyl Substitution : Introduced using Red-Al reduction followed by iodination (73% yield) .
-
Hydroxymethylation : NCS/Me₂S-mediated oxidation of 2-methylene yields 2-hydroxymethyl derivatives .
Impact on VDR Binding :
Modification | Relative Binding Affinity (%) | Source |
---|---|---|
None (14- epi-19-norP1) | 1.0 | |
2α-Methyl | 17.0 | |
2-Methylene | 22.5 |
CD-Ring Modifications
-
19-Nor Configuration : Eliminates C19 methylene, preventing thermal equilibrium with previtamin D forms .
-
C17 Methylation : Via vinyl(pinacolato)boronate approach, increases transcriptional activity by 30% .
VDR Interaction
-
Binding Mechanism : Axial 1α-OH orientation increases receptor affinity due to favorable hydrogen bonding with Arg274 and Ser237 .
-
Dissociation Kinetics : 19-nor analogs exhibit slower dissociation from VDR (t₁/₂ = 45 min vs. 15 min for 1,25(OH)₂D₃) .
Activity Comparison :
Compound | Differentiation Induction (HL60 cells) | Hypercalcemia Risk |
---|---|---|
1,25(OH)₂D₃ | 100% | High |
1α,25(OH)₂-19-norP1 | 320% | Low |
Thermal Stability Considerations
The absence of C19 prevents -sigmatropic shifts, locking 19-norprevitamin D3 in a stable conformation . This contrasts with natural previtamin D3, which equilibrates with vitamin D3 via thermal isomerization.
Industrial-Scale Production Challenges
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
-
Antiproliferative Effects :
- Research indicates that 1,25-dihydroxy-19-norprevitamin D3 exhibits significant antiproliferative effects on various cancer cell lines, including prostate and breast cancer. For example, studies have shown that this compound can synergistically enhance the efficacy of ionizing radiation in prostate cancer cells (LNCaP), leading to increased apoptosis and reduced cell viability at lower doses of radiation .
-
Breast Cancer Applications :
- Preclinical studies have demonstrated that 19-norvitamin D analogs can inhibit the proliferation and invasiveness of breast cancer cells. Notably, compounds like MART-10 have shown promise in both prevention and treatment contexts due to their potent anti-tumor activity without significant hypercalcemic effects .
Immune Modulation
- Autoimmune Diseases :
- Infection Control :
Bone Health
- Bone Anabolic Activity :
- Studies have indicated that this compound can stimulate bone formation while minimizing bone resorption. This property is particularly advantageous for postmenopausal osteoporosis treatment . In animal models, such as ovariectomized rats, this compound demonstrated strong anabolic effects on bone without the adverse effects typically associated with traditional vitamin D therapies .
Case Studies and Clinical Insights
Wirkmechanismus
The mechanism of action of 1alpha,25-dihydroxy-19-norprevitamin D3 involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes . This interaction leads to the regulation of genes involved in calcium homeostasis, immune response, and cell differentiation .
Vergleich Mit ähnlichen Verbindungen
1alpha,25-dihydroxy-19-norprevitamin D3 is unique compared to other vitamin D analogs due to its structural modifications, which enhance its biological activity and reduce its calcemic effects. Similar compounds include 1alpha,25-dihydroxyvitamin D3, 1alpha-hydroxyvitamin D3, and 19-nor-1alpha,25-dihydroxyvitamin D2 . These compounds share similar mechanisms of action but differ in their potency, stability, and therapeutic applications .
Eigenschaften
CAS-Nummer |
144699-06-9 |
---|---|
Molekularformel |
C26H42O3 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]cyclohex-4-ene-1,3-diol |
InChI |
InChI=1S/C26H42O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h8-10,15,18,21-24,27-29H,5-7,11-14,16-17H2,1-4H3/b10-9-/t18-,21-,22-,23-,24+,26-/m1/s1 |
InChI-Schlüssel |
PSOPCTKNOIODDD-GTBJOIOPSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC=C2C=CC3=CC(CC(C3)O)O)C |
Isomerische SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC=C2/C=C\C3=C[C@H](C[C@@H](C3)O)O)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC=C2C=CC3=CC(CC(C3)O)O)C |
Synonyme |
1,25-dihydroxy-19-norprevitamin D3 1alpha,25-(OH)2-19-nor-previtamin D3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.